molecular formula C17H27ClO3 B144159 4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene CAS No. 324763-39-5

4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene

Cat. No. B144159
M. Wt: 314.8 g/mol
InChI Key: OYYMMVGLRJVHEE-HNNXBMFYSA-N
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Description

The compound "4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene" is a complex organic molecule that appears to be related to various research areas, including electrophilic aromatic substitution, electrochemical reduction, and chloromethylation reactions. The structure suggests the presence of a benzene ring substituted with methoxy and chloromethyl groups, as well as additional alkyl chains with methoxy substituents.

Synthesis Analysis

The synthesis of similar compounds often involves electrophilic aromatic substitution reactions, as seen in the chloromethylation of benzene and toluene with methoxyacetyl chloride or chloromethyl methyl ether and aluminum chloride . The kinetics of these reactions suggest the formation of a selective electrophile, which could be relevant to the synthesis of the compound . Additionally, the synthesis of related pyridine derivatives has been reported, where chloromethylated intermediates are used for further functionalization .

Molecular Structure Analysis

The molecular structure of the compound likely features steric and electronic effects due to the presence of substituents on the benzene ring. The orthogonality of substituted benzene rings and the influence of different substituents on reaction outcomes are important considerations in analyzing the molecular structure. The electronic properties of the methoxy groups and the steric bulk of the chloromethyl and alkyl chains would influence the reactivity and physical properties of the molecule.

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including electrophilic aromatic substitution , electrochemical reduction , and interactions with Lewis acids . The chloromethyl group in particular is reactive and can participate in further chlorination reactions or serve as a functional group in cationic polymerizations . The presence of methoxy groups also suggests potential for reactions such as demethylation or participation in ether cleavage under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of methoxy groups typically increases solubility in organic solvents, while the chloromethyl group adds reactivity. The compound's melting and boiling points, solubility, and stability would be determined by the intermolecular forces and the overall molecular geometry. Electrochemical properties, such as reduction potentials, could be inferred from studies on similar compounds .

Scientific Research Applications

Synthesis Techniques

  • The synthesis of complex organic molecules often involves multi-step reactions, such as the conversion of pyridine derivatives into benzimidazoles through chloromethylation and subsequent condensation reactions. These methods are crucial for developing pharmaceuticals and advanced materials (Pan Xiang-jun, 2006).
  • Improved yields in chloromethylation reactions of methoxyl benzene derivatives demonstrate the importance of catalysts in enhancing reaction selectivity and efficiency. Such advancements are fundamental in the production of intermediates for various industrial applications (Yang Yi, 2009).

Material Applications

  • In the field of polymer science, understanding the origin of methylene bonds in polyphenylenevinylene derivatives reveals implications for improving the luminescence properties of materials. These insights are pivotal for developing more efficient light-emitting devices (King-Fu Lin et al., 2006).
  • The application of microflow technology and computer simulations in the synthesis of radical sulfinyl precursor polymers demonstrates the potential for precise control over polymerization reactions, leading to materials with improved properties (N. Zaquen et al., 2015).

Structural Analysis

  • Crystallographic studies offer deep insights into the molecular structure, such as the co-planarity and conformational dynamics of organic molecules. This information is vital for the design of molecules with specific properties and functions (Wei-Fen Fang et al., 2013).

properties

IUPAC Name

4-[(2R)-2-(chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClO3/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15H,5,8-10,12H2,1-4H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYMMVGLRJVHEE-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466306
Record name 4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene

CAS RN

324763-39-5
Record name 4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 4-[(2R)-2-(chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)
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